Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS 933710-41-9)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS 933710-41-9)
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for efficiently navigating complex chemical space. 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS 933710-41-9) is a highly specialized, versatile scaffold designed for medicinal chemistry campaigns. By combining a classic kinase hinge-binding motif (pyridine) with a metabolically stable bioisosteric linker (sulfone) and a readily functionalizable tail (acetic acid), this compound serves as an ideal starting material for fragment-based drug discovery (FBDD) and targeted library generation.
This technical guide deconstructs the structural rationale of CAS 933710-41-9, provides its quantitative physicochemical profile, and details field-proven, self-validating synthetic protocols for its application.
Structural Rationale & Pharmacophoric Utility
The architectural design of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid offers three distinct vectors for molecular interaction and synthetic elaboration. Understanding the causality behind these structural features is critical for rational drug design.
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The Pyridine-4-yl Ring (Target Engagement): Pyridine rings are ubiquitous in kinase inhibitor design due to their ability to act as potent hydrogen-bond acceptors within the ATP-binding pocket. Literature extensively documents the efficacy of pyridine derivatives as hinge binders in targeting actionable mutations in kinases such as RET[1] and PI3Kβ[2]. The 4-substitution pattern projects the rest of the molecule toward the solvent-exposed region or the DFG-out pocket, depending on the specific kinase conformation.
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The Methanesulfonyl Linker (Physicochemical Tuning): The sulfone moiety (
) acts as a rigid, highly polar vector. In medicinal chemistry, sulfones are frequently utilized as bioisosteres for carbonyls or amides to improve metabolic stability (resistance to hydrolysis) and increase aqueous solubility. Furthermore, the strong electron-withdrawing nature of the sulfone significantly lowers the pKa of the adjacent methylene protons, opening avenues for late-stage C-H functionalization. -
The Acetic Acid Tail (Synthetic Handle): The terminal carboxylic acid provides a highly efficient handle for amide coupling, esterification, or decarboxylative cross-coupling, allowing for rapid parallel synthesis of diverse analog libraries.
Figure 1: Pharmacophoric deconstruction of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid.
Physicochemical & Computational Profiling
Accurate mass spectrometry and physicochemical data are essential for validating the identity of the building block prior to library synthesis. The following table summarizes the quantitative properties of CAS 933710-41-9, including predicted Collision Cross Section (CCS) values useful for ion mobility-mass spectrometry (IM-MS) workflows[3].
| Property | Quantitative Value |
| CAS Registry Number | 933710-41-9 |
| Molecular Formula | |
| Monoisotopic Mass | 215.02522 Da |
| Predicted XlogP | -0.4 (Highly polar, aqueous soluble) |
| [M+H]+ Adduct (m/z) | 216.03250 |
| [M-H]- Adduct (m/z) | 214.01794 |
| Predicted CCS ([M+H]+) | 142.8 Ų |
| Predicted CCS ([M-H]-) | 144.0 Ų |
Data sourced from PubChemLite structural and computational annotations[3].
Field-Proven Synthetic Methodologies
As a Senior Application Scientist, I emphasize that a protocol is only as good as its underlying chemical logic. The following methodologies are designed as self-validating systems, incorporating mechanistic rationale to ensure high fidelity in your synthetic workflows.
Protocol A: High-Throughput Amide Coupling (Library Generation)
Causality & Rationale: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior activation kinetics. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This rapid activation is critical here; the activated sulfonylacetic acid intermediate can be prone to unwanted side reactions (such as ketene formation or decarboxylation) if left unreacted for extended periods. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate both the carboxylic acid and the amine salt without interfering with the active ester.
Step-by-Step Methodology:
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Preparation: In an oven-dried 8 mL vial under nitrogen, dissolve 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (0.1 mmol, 21.5 mg) in anhydrous DMF (1.0 mL).
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Deprotonation: Add DIPEA (0.3 mmol, 52
L). Stir for 2 minutes at room temperature to ensure complete dissolution and carboxylate formation. -
Activation: Add HATU (0.11 mmol, 41.8 mg) in one portion. The solution will typically transition to a pale yellow color, indicating the formation of the HOAt active ester. Self-Validation Check: An aliquot quenched in methanol should show the methyl ester mass via LCMS within 5 minutes.
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Coupling: Add the desired primary or secondary amine (0.12 mmol). Stir at room temperature for 2 hours.
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Workup & Purification: Dilute the reaction with EtOAc (5 mL) and wash sequentially with saturated aqueous
(3 x 5 mL) and brine (5 mL). The organic layer is dried over , concentrated, and purified via preparative HPLC (MeCN/H2O with 0.1% TFA).
Figure 2: Standard HATU-mediated amide coupling workflow for library generation.
Protocol B: Alpha-Alkylation via Dianion Formation
Causality & Rationale: The methylene bridge between the sulfone and the carboxylic acid is highly acidic. To functionalize this position, one must generate the dianion (deprotonating both the carboxylic acid and the alpha-carbon). This requires a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures (-78°C). Cryogenic control is mandatory to prevent the highly reactive enolate from attacking the electrophilic pyridine ring of a neighboring molecule (self-condensation).
Step-by-Step Methodology:
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Dianion Generation: Dissolve CAS 933710-41-9 (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.
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Base Addition: Dropwise add LiHMDS (1.0 M in THF, 2.2 eq) over 10 minutes. Stir at -78°C for 45 minutes to ensure complete dianion formation. The solution may develop a deep color indicative of the enolate.
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Electrophile Trapping: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise. Maintain the reaction at -78°C for 1 hour, then allow it to slowly warm to 0°C over 2 hours.
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Quench: Quench the reaction strictly at 0°C by adding saturated aqueous
. Self-Validation Check: TLC analysis (DCM:MeOH 9:1 with bromocresol green stain) should reveal the disappearance of the starting material and the emergence of a new, less polar acidic spot. -
Isolation: Acidify the aqueous layer to pH ~3 using 1M HCl, extract with EtOAc, dry, and concentrate for downstream purification.
Conclusion
2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS 933710-41-9) is a highly strategic building block that bridges the gap between target engagement (via the pyridine hinge binder) and physicochemical optimization (via the sulfone bioisostere). By utilizing the validated protocols outlined above, medicinal chemists can rapidly incorporate this scaffold into diverse analog libraries, accelerating the hit-to-lead optimization phase in kinase inhibitor and fragment-based drug discovery programs.
References
- PubChemLite: 933710-41-9 (C8H9NO4S). Luxembourg Centre for Systems Biomedicine (LCSB), University of Luxembourg.
- Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. PMC, National Institutes of Health.
- Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. PMC, National Institutes of Health.
Sources
- 1. Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 933710-41-9 (C8H9NO4S) [pubchemlite.lcsb.uni.lu]
